molecular formula C10H7NO B13834883 5H-Indeno[5,6-d]oxazole CAS No. 451-41-2

5H-Indeno[5,6-d]oxazole

Cat. No.: B13834883
CAS No.: 451-41-2
M. Wt: 157.17 g/mol
InChI Key: CPIMAQGKJQQTKC-UHFFFAOYSA-N
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Description

5H-Indeno[5,6-d]oxazole is a heterocyclic compound characterized by a fused ring system that includes an indene and an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Indeno[5,6-d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indene derivatives with nitriles in the presence of a catalyst to form the oxazole ring . The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide or toluene.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper complexes are often employed to facilitate the cyclization reaction. The use of automated systems and controlled environments helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions: 5H-Indeno[5,6-d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents.

    Substitution: Halogens, alkyl halides; conditions: presence of a base or acid catalyst.

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

5H-Indeno[5,6-d]oxazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 5H-Indeno[5,6-d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind effectively through non-covalent interactions, influencing various biochemical pathways. For instance, it may inhibit certain enzymes by occupying their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its fused ring system, which imparts unique electronic and steric properties. This makes it a valuable scaffold for the development of novel compounds with specific biological activities and industrial applications .

Properties

CAS No.

451-41-2

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

5H-cyclopenta[f][1,3]benzoxazole

InChI

InChI=1S/C10H7NO/c1-2-7-4-9-10(12-6-11-9)5-8(7)3-1/h1,3-6H,2H2

InChI Key

CPIMAQGKJQQTKC-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC3=C(C=C21)N=CO3

Origin of Product

United States

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